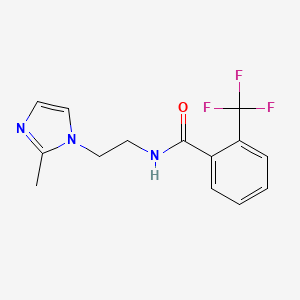

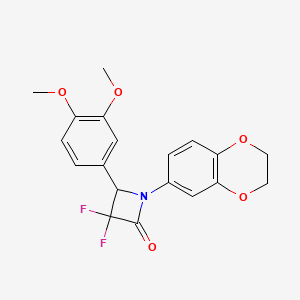

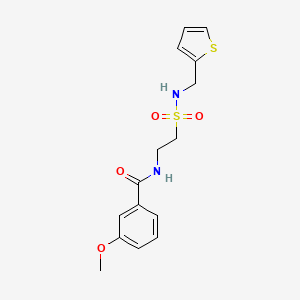

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as MTEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to a class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

Compounds with the 1H-imidazol-1-yl moiety, similar to the structure , have been investigated for their potential in cardiac electrophysiological activity. N-substituted imidazolylbenzamides have shown potency in in vitro Purkinje fiber assays, comparable to known class III agents. This indicates the potential of these compounds in treating reentrant arrhythmias, showcasing their application in cardiac health research (Morgan et al., 1990).

Corrosion Inhibition

Imidazoline and its derivatives, with structural similarities to the compound of interest, have been evaluated for their efficiency as corrosion inhibitors in acid media. These studies demonstrate the application of these compounds in protecting metals from corrosion, an important consideration in materials science and engineering (Cruz et al., 2004).

Antihypertensive Agents

Research into N-(biphenylylmethyl)imidazoles, which share a core structural component with the compound , has led to the discovery of potent, orally active antihypertensive agents. These findings contribute to the development of new treatments for hypertension, illustrating the medicinal chemistry applications of such compounds (Carini et al., 1991).

Inhibition of TNF-alpha Converting Enzyme (TACE)

Novel benzamides, including derivatives with the 1H-benzo[d]imidazol-1-yl moiety, have been identified as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE). This research highlights the therapeutic potential of these compounds in treating inflammatory diseases (Ott et al., 2008).

Catalytic Applications

Compounds containing the imidazolyl moiety, akin to the target compound, have been utilized as catalysts in chemical reactions, such as transesterification/acylation reactions. This application is relevant in synthetic organic chemistry, facilitating the development of efficient catalytic processes (Grasa et al., 2003).

Propriétés

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c1-10-18-6-8-20(10)9-7-19-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNZBURICNPTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)

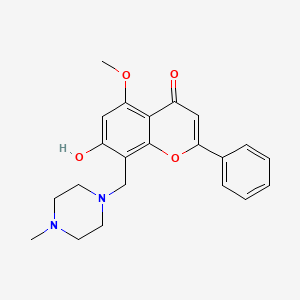

![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)

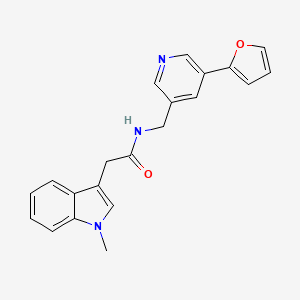

![methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2658245.png)